Antiviral Potency Against Foot-and-Mouth Disease Virus: (-)-Asarinin vs. Sesamin
(-)-Asarinin exhibits significantly superior antiviral activity against foot-and-mouth disease virus (FMDV) compared to its epimer sesamin. In a post-viral entry assay, (-)-asarinin demonstrated an EC50 of 15.11 μM, whereas sesamin required a 3.5-fold higher concentration with an EC50 of 52.98 μM [1]. Furthermore, in a cell-based FMDV minigenome assay measuring inhibition of GFP expression, (-)-asarinin had an IC50 of 10.37 μM, while sesamin needed a higher concentration to achieve comparable inhibition [1].
| Evidence Dimension | Antiviral activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 15.11 μM |
| Comparator Or Baseline | Sesamin: EC50 = 52.98 μM |
| Quantified Difference | (-)-Asarinin is 3.5-fold more potent (52.98 / 15.11) |
| Conditions | Post-viral entry immunoperoxidase monolayer assay in BHK-21 cells infected with FMDV |
Why This Matters
This data directs selection for antiviral screening programs targeting FMDV, where (-)-asarinin offers a lower effective concentration and potentially a wider therapeutic window.
- [1] Semkum, P., Mana, N., Lueangaramkul, V., Phetcharat, N., Lekcharoensuk, P., & Theerawatanasirikul, S. (2025). Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol). Veterinary Sciences, 12(10), 971. View Source
